molecular formula C23H21F2NO5 B14938979 N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide

N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide

Cat. No.: B14938979
M. Wt: 429.4 g/mol
InChI Key: RZECFNUTKJWDQP-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide typically involves the following steps:

    Formation of the Pyranochromen Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyranochromen ring system.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods may vary depending on the scale of production and the desired application.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorophenyl)-acetamide: Lacks the pyranochromen moiety, resulting in different chemical properties.

    2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide: Lacks the difluorophenyl group, leading to different reactivity and applications.

Uniqueness

N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is unique due to the combination of the difluorophenyl group and the pyranochromen moiety

Properties

Molecular Formula

C23H21F2NO5

Molecular Weight

429.4 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide

InChI

InChI=1S/C23H21F2NO5/c1-12-9-19(28)30-22-13-7-8-23(2,3)31-16(13)10-17(20(12)22)29-11-18(27)26-21-14(24)5-4-6-15(21)25/h4-6,9-10H,7-8,11H2,1-3H3,(H,26,27)

InChI Key

RZECFNUTKJWDQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4=C(C=CC=C4F)F)(C)C

Origin of Product

United States

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